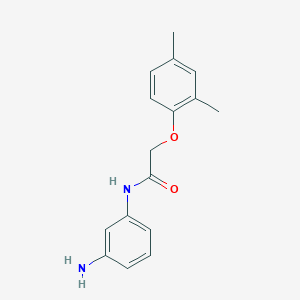

N-(3-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide

Description

Crystallographic Analysis and Conformational Studies

The crystallographic properties of this compound can be understood through comparative analysis with structurally related phenoxyacetamide compounds that have undergone detailed X-ray crystallographic examination. X-ray crystallography serves as the primary experimental method for determining the atomic and molecular structure of crystalline materials, providing comprehensive information about atomic positions, chemical bonds, and crystallographic disorder. The technique involves directing incident X-rays through crystalline samples, where the resulting diffraction patterns reveal detailed three-dimensional electron density maps that allow for precise determination of molecular geometry.

Studies of related phenoxyacetamide derivatives have revealed characteristic conformational preferences that likely extend to this compound. Research on similar compounds has demonstrated that phenoxyacetamide structures typically adopt non-coplanar conformations, where the phenoxy and acetamide moieties exhibit specific rotational orientations that optimize intermolecular interactions. The presence of the 2,4-dimethyl substitution pattern on the phenoxy ring introduces additional steric constraints that influence the overall molecular conformation and crystal packing arrangements.

Crystallographic investigations of related N-derivatives of substituted phenoxyacetamides have provided valuable insights into the structural parameters that govern these compounds. The crystal packing of phenoxyacetamide derivatives is typically stabilized through hydrogen bonding networks involving the acetamide functionality and various intermolecular interactions between aromatic ring systems. The amino group present in the 3-position of the phenyl ring in this compound likely participates in additional hydrogen bonding interactions that contribute to crystal stability and influence the overall solid-state structure.

Conformational analysis of phenoxyacetamide derivatives has revealed that these compounds can adopt multiple conformational states depending on the substitution patterns and environmental conditions. X-ray co-crystallography studies of structurally similar compounds have shown that the orientation of the phenoxyacetamide backbone can vary significantly, with some compounds exhibiting rotation around the amide bond that affects the spatial arrangement of functional groups. The flexibility of the acetamide linker allows for conformational adaptability that may be crucial for biological activity and intermolecular recognition processes.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques that provide complementary information about its molecular structure and chemical properties. Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for elucidating the connectivity and electronic environment of atoms within the molecule. Proton Nuclear Magnetic Resonance analysis of phenoxyacetamide compounds typically reveals characteristic chemical shift patterns that correspond to specific functional groups and structural features.

For compounds of this structural class, Proton Nuclear Magnetic Resonance spectroscopy consistently demonstrates characteristic signals in predictable chemical shift ranges. The aromatic protons associated with both the aminophenyl and dimethylphenoxy moieties typically appear in the range of 6.5 to 7.5 parts per million, with specific splitting patterns that reflect the substitution patterns on each aromatic ring. The acetamide protons, particularly those associated with the methylene bridge connecting the phenoxy and acetamide functionalities, characteristically appear as singlet peaks around 4.6 to 4.8 parts per million. The amino group protons typically appear as a broad signal around 4.7 parts per million, while the amide proton often resonates as a singlet between 9.0 and 10.9 parts per million.

The methyl groups attached to the 2,4-positions of the phenoxy ring exhibit characteristic singlet signals in the aliphatic region, typically appearing between 2.0 and 2.3 parts per million. These methyl resonances provide diagnostic information about the substitution pattern and can be used to confirm the specific regioisomer present in the sample. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the detection of characteristic carbon signals corresponding to aromatic carbons, the carbonyl carbon of the acetamide group, and the aliphatic methyl carbons.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within this compound. The amino group typically exhibits characteristic stretching vibrations in the range of 3200 to 3500 reciprocal centimeters, often appearing as multiple bands due to symmetric and asymmetric stretching modes. The acetamide carbonyl group produces a strong absorption band typically located between 1650 and 1690 reciprocal centimeters, with the exact position influenced by hydrogen bonding and electronic effects from neighboring substituents.

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1450 and 1600 reciprocal centimeters, providing information about the aromatic ring systems present in the molecule. The phenoxy ether linkage contributes characteristic absorption patterns in the range of 1000 to 1300 reciprocal centimeters, corresponding to carbon-oxygen stretching vibrations. These spectroscopic features collectively provide a comprehensive fingerprint for the identification and structural confirmation of this compound.

Mass spectrometry analysis provides molecular weight confirmation and structural fragmentation information for this compound. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the molecular weight of 270.33 grams per mole. Characteristic fragmentation patterns typically include loss of the acetamide portion and various aromatic ring fragmentations that provide structural confirmation. The presence of the amino group often leads to characteristic fragmentation patterns that can be used for structural elucidation and compound identification.

| Spectroscopic Parameter | Characteristic Range | Functional Group Assignment |

|---|---|---|

| Proton Nuclear Magnetic Resonance | 6.5-7.5 ppm | Aromatic protons |

| Proton Nuclear Magnetic Resonance | 4.6-4.8 ppm | Methylene bridge |

| Proton Nuclear Magnetic Resonance | 9.0-10.9 ppm | Amide proton |

| Proton Nuclear Magnetic Resonance | 2.0-2.3 ppm | Methyl groups |

| Infrared | 3200-3500 cm⁻¹ | Amino stretching |

| Infrared | 1650-1690 cm⁻¹ | Carbonyl stretching |

| Mass Spectrometry | 270 m/z | Molecular ion |

Computational Molecular Modeling and Density Functional Theory Calculations

Computational molecular modeling approaches provide valuable insights into the electronic structure, geometric optimization, and thermodynamic properties of this compound. Density Functional Theory calculations represent the gold standard for theoretical investigations of organic molecules, enabling the prediction of molecular geometries, electronic properties, and reactivity patterns. These computational methods have been successfully applied to related phenoxyacetamide derivatives, providing detailed information about their structural and electronic characteristics.

Density Functional Theory calculations using the B3LYP functional with 6-311G basis sets have proven effective for geometry optimization of phenoxyacetamide compounds. These calculations facilitate the determination of the lowest energy conformations and provide insights into the preferred molecular geometries in the gas phase. The computational optimization process involves iterative refinement of atomic positions until convergence is achieved, resulting in stable molecular structures that represent local energy minima. For compounds similar to this compound, these calculations consistently predict non-coplanar arrangements between the aromatic rings and the acetamide functionality.

Frontier Molecular Orbital analysis provides crucial information about the electronic properties and reactivity of this compound. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the compound's electronic characteristics and influence its chemical reactivity. The energy gap between these frontier orbitals correlates with molecular stability and reactivity, where larger energy gaps typically indicate greater chemical stability. Related phenoxyacetamide compounds have demonstrated energy gaps in the range of 3 to 5 electron volts, suggesting moderate reactivity and good chemical stability.

Molecular polarizability calculations provide insights into the compound's response to external electric fields and its potential for intermolecular interactions. Phenoxyacetamide derivatives typically exhibit polarizability values in the range of 200 to 500 atomic units, reflecting their aromatic character and electronic delocalization. The dipole moment calculations reveal the charge distribution within the molecule and influence its solubility and intermolecular interaction patterns. Compounds of this structural class often exhibit dipole moments ranging from 2 to 6 Debye units, indicating significant molecular polarity.

Thermodynamic parameter calculations, including enthalpy, entropy, and Gibbs free energy, provide information about the stability and spontaneous formation of this compound. These calculations enable the prediction of thermal stability and phase behavior under various temperature and pressure conditions. The absence of imaginary frequencies in the vibrational analysis confirms the stability of the optimized molecular geometry and validates the computational results.

| Computational Parameter | Typical Range | Physical Significance |

|---|---|---|

| Energy Gap | 3-5 eV | Chemical stability |

| Polarizability | 200-500 a.u. | Intermolecular interactions |

| Dipole Moment | 2-6 Debye | Molecular polarity |

| Hardness | 1.5-2.5 eV | Chemical reactivity |

| Softness | 0.2-0.7 eV⁻¹ | Electron mobility |

Comparative Structural Analysis with Phenoxyacetamide Analogues

The structural analysis of this compound benefits significantly from comparative examination with related phenoxyacetamide compounds that share similar structural motifs but differ in specific substitution patterns. This comparative approach reveals important structure-activity relationships and provides insights into how minor structural modifications influence molecular properties and potential biological activities. The phenoxyacetamide scaffold represents a versatile chemical framework that has been extensively explored in medicinal chemistry applications.

Comparison with N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide reveals the significance of amino group positioning on the phenyl ring. Both compounds share the identical 2,4-dimethylphenoxy moiety but differ in the position of the amino substituent, with one featuring 3-aminophenyl and the other 4-aminophenyl attachment. This positional isomerism affects the electronic distribution, hydrogen bonding capabilities, and overall molecular geometry. The 3-amino substitution pattern in this compound creates a meta-substituted aromatic system that exhibits different electronic properties compared to the para-substituted arrangement.

Structural comparison with N-(3-Aminophenyl)-2-(3,4-dimethylphenoxy)acetamide highlights the impact of methyl group positioning on the phenoxy ring. While both compounds feature identical aminophenyl acetamide portions, the different dimethyl substitution patterns (2,4-dimethyl versus 3,4-dimethyl) on the phenoxy ring create distinct steric and electronic environments. The 2,4-dimethyl pattern provides ortho and para substitution relative to the ether oxygen, while the 3,4-dimethyl pattern creates adjacent meta and para substitutions. These different substitution patterns influence the conformational preferences and intermolecular interaction capabilities of the molecules.

Analysis of N-(3-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide provides insights into the electronic effects of different substituents on the phenyl ring. The replacement of the amino group with a cyano group dramatically alters the electronic character of the molecule, converting an electron-donating substituent to a strong electron-withdrawing group. This substitution affects the overall charge distribution, reactivity patterns, and potential biological activities. The cyano analogue exhibits different spectroscopic properties and molecular behavior compared to the amino-substituted compound.

The comparison extends to compounds with different linker lengths, such as N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide, which features a propanamide linker instead of the acetamide functionality. This structural modification introduces an additional methyl group on the alpha carbon adjacent to the carbonyl, creating increased steric bulk and altered conformational preferences. The propanamide variant demonstrates how small structural changes can significantly impact molecular properties and potential biological activities.

Studies of related phenoxyacetamide derivatives have revealed that these compounds can function as inhibitors of specific enzymes, such as NOTUM, a carboxylesterase involved in Wnt signaling pathways. The structure-activity relationships observed in these studies provide valuable insights into the molecular features required for biological activity. The phenoxyacetamide backbone serves as a critical pharmacophore that can be modified through various substitution patterns to optimize biological properties.

Comparative crystallographic studies of phenoxyacetamide analogues have revealed characteristic binding conformations and intermolecular interaction patterns. These studies demonstrate that compounds within this structural class can adopt different binding orientations depending on their specific substitution patterns. Some analogues exhibit similar binding modes with pi-pi stacking interactions through their aromatic systems, while others show distinct conformational preferences that affect their biological activities.

| Compound | Molecular Formula | Key Structural Difference | Molecular Weight |

|---|---|---|---|

| This compound | C₁₆H₁₈N₂O₂ | 3-amino, 2,4-dimethyl | 270.33 g/mol |

| N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide | C₁₆H₁₈N₂O₂ | 4-amino, 2,4-dimethyl | 270.33 g/mol |

| N-(3-Aminophenyl)-2-(3,4-dimethylphenoxy)acetamide | C₁₆H₁₈N₂O₂ | 3-amino, 3,4-dimethyl | 270.33 g/mol |

| N-(3-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide | C₁₇H₁₆N₂O₂ | 3-cyano, 2,4-dimethyl | 280.32 g/mol |

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(2,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-6-7-15(12(2)8-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSCKQQTOSQNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the reaction of 3-aminophenol with 2,4-dimethylphenoxyacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Therapeutic Potential

N-(3-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide has been investigated for its potential therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : Research has shown significant cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer cells, indicating its potential as an anticancer agent .

Biochemical Probes

The compound is being explored as a biochemical probe to study enzyme interactions and cellular processes. Its ability to inhibit specific enzymes can provide insights into metabolic pathways and disease mechanisms.

Case Studies

- A study demonstrated the compound's efficacy in inhibiting certain cancer cell lines, leading to further exploration of its structure-activity relationship (SAR) for optimizing its anticancer properties.

- Another investigation focused on its anti-inflammatory effects in vitro, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .

Industrial Applications

This compound finds applications in the development of specialty chemicals and materials. Its unique chemical reactivity allows it to be utilized in various industrial processes:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds in pharmaceutical and chemical industries.

- Cosmetic Formulations : The compound's properties make it suitable for use in cosmetic formulations where anti-inflammatory or skin-protecting effects are desired .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The phenoxyacetamide moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Phenoxyacetamide Derivatives

The following table highlights key structural differences between N-(3-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide and related compounds:

Key Observations :

- Substituent Effects on Bioactivity: Chlorine and Methyl Groups: Chlorine at the 4-position (WH7) enhances auxin-like herbicidal activity compared to dimethyl substitution, as seen in the target compound . Methyl groups (e.g., 2,4-dimethylphenoxy) may improve lipophilicity and membrane permeability but reduce polar interactions with auxin receptors . Amino vs.

- Synthetic Routes: Many analogues (e.g., WH7, thiazolidinone derivatives) are synthesized via nucleophilic substitution or cyclization reactions , whereas the target compound likely follows a similar pathway involving coupling of 2,4-dimethylphenoxyacetic acid with 3-nitroaniline followed by reduction .

Auxin-like Activity

- WH7 : Exhibits potent auxin-like activity in Arabidopsis, inhibiting root growth at low concentrations (IC₅₀ ~1 µM) and inducing gene expression via the TIR1/AFB auxin signaling pathway .

- The absence of chlorine may reduce binding affinity to auxin receptors compared to WH7 or 2,4-D .

Antimicrobial Activity

- Thiazolidinone-linked Acetamides: Derivatives with 4-chloro-3-methylphenoxy groups show moderate activity against S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL) . The target compound’s dimethylphenoxy group may offer weaker electrophilic character, reducing antimicrobial potency.

Physicochemical Properties

- Solubility: The 3-aminophenyl group enhances water solubility via hydrogen bonding, whereas lipophilic 2,4-dimethylphenoxy substituents increase logP values (~2.5–3.5), favoring membrane penetration.

- Stability: Electron-donating methyl groups on the phenoxy ring may reduce oxidative degradation compared to halogenated analogues .

Biological Activity

N-(3-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₁₈N₂O₂

- Molecular Weight : 270.33 g/mol

- Structure : The compound features an amine group and a phenoxyacetamide moiety, which contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The amine group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.

- Lipophilicity : The phenoxyacetamide moiety enhances the compound's lipophilicity, facilitating its passage through biological membranes and improving bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound have shown antimicrobial properties against various strains of bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .

- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Analgesic Properties : There is ongoing research into the analgesic effects of this compound, which may provide insights into its use as a pain relief agent.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amine group, phenoxyacetamide | Antimicrobial, anti-inflammatory |

| N-(3-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | Chloro-substituted structure | Potentially enhanced reactivity and activity |

| N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide | Similar amine structure | Antimicrobial activity noted |

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial effectiveness of various acetamides against common pathogens. Results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.80 to 6.0 µg/mL against different bacterial strains .

- Cancer Research : Another investigation focused on related compounds in the context of cancer treatment. A derivative was found to induce apoptosis and autophagy in resistant cancer cell lines, indicating potential therapeutic applications for this compound in oncology .

Q & A

Q. What are the established synthetic routes for N-(3-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic acyl substitution. A common route involves reacting 3-aminophenol derivatives (e.g., 3-amino-2-methylphenol) with 2,4-dimethylphenoxyacetyl chloride in the presence of a base like triethylamine. Optimization includes controlling temperature (0–5°C for exothermic reactions), solvent selection (dry dichloromethane or THF), and stoichiometric ratios (1:1.2 acyl chloride:amine) to minimize side products like N-acylated byproducts. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.5–7.2 ppm, acetamide carbonyl at ~δ 168 ppm).

- HRMS : Validates molecular ion ([M+H]⁺ at m/z 285.1601 for C₁₇H₂₀N₂O₂).

- FT-IR : Key peaks include N-H stretch (~3350 cm⁻¹), C=O (~1650 cm⁻¹), and aromatic C-O (~1250 cm⁻¹). Cross-referencing with PubChem data (InChIKey: RKBNXUNOUFODSC-UHFFFAOYSA-N) ensures accuracy .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should include:

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀.

- Antimicrobial : Broth microdilution for MIC against Gram-positive (e.g., S. aureus) and Gram-negative bacteria.

- Apoptosis : Flow cytometry with Annexin V/PI staining. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-position of the phenoxy ring to enhance electrophilic interactions.

- Scaffold Hybridization : Merge with pyrimidine or thiazole moieties to target kinase inhibition.

- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate logP, polar surface area, and IC₅₀. Validate with in vitro data .

Q. What mechanistic approaches are suitable to elucidate its mode of action in anticancer activity?

- Target Identification : CETSA (Cellular Thermal Shift Assay) to identify binding proteins.

- Pathway Analysis : RNA-seq or Western blotting for apoptosis markers (Bax, Bcl-2, caspase-3).

- Molecular Docking : Simulate binding to EGFR (PDB ID: 1M17) or tubulin (PDB ID: 1SA0) using AutoDock Vina. Compare with known inhibitors like paclitaxel .

Q. How can analytical methods resolve contradictions in reported solubility and stability data?

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80).

- Stability : Forced degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolyzed acetamide). Discrepancies may arise from polymorphic forms; characterize via PXRD .

Q. What strategies mitigate off-target effects while enhancing selectivity?

- Prodrug Design : Mask the amino group with a cleavable moiety (e.g., acetyl) to reduce non-specific binding.

- Pharmacophore Refinement : Remove or substitute the 2,4-dimethylphenoxy group to minimize CYP3A4 inhibition (predicted via SwissADME).

- In Vivo PK/PD : Monitor plasma half-life and tissue distribution in rodent models .

Methodological Notes

- Data Contradictions : Address variability in biological assays by standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) and using ≥3 independent replicates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.